Tanurmotide

Beschreibung

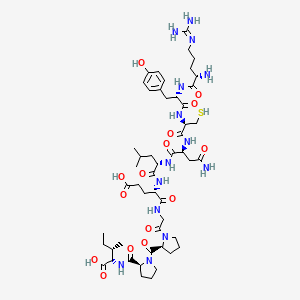

Tanurmotide (CAS: 907596-28-5) is a bioactive peptide classified under the "-motide" suffix, a nomenclature convention for immunomodulatory agents established by the World Health Organization (WHO) . Its sequence corresponds to residues 101–111 of the human lymphocyte antigen 6K (HLA-6K): Arg-Tyr-Cys-Asn-Leu-Glu-Gly-Pro-Pro-Ile .

Eigenschaften

CAS-Nummer |

907596-28-5 |

|---|---|

Molekularformel |

C51H80N14O15S |

Molekulargewicht |

1161.3 g/mol |

IUPAC-Name |

(2S,3S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C51H80N14O15S/c1-5-27(4)41(50(79)80)63-48(77)36-10-7-20-65(36)49(78)37-11-8-19-64(37)39(68)24-57-43(72)31(16-17-40(69)70)58-44(73)32(21-26(2)3)60-46(75)34(23-38(53)67)61-47(76)35(25-81)62-45(74)33(22-28-12-14-29(66)15-13-28)59-42(71)30(52)9-6-18-56-51(54)55/h12-15,26-27,30-37,41,66,81H,5-11,16-25,52H2,1-4H3,(H2,53,67)(H,57,72)(H,58,73)(H,59,71)(H,60,75)(H,61,76)(H,62,74)(H,63,77)(H,69,70)(H,79,80)(H4,54,55,56)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,41-/m0/s1 |

InChI-Schlüssel |

KWZHLQQUBDJEKD-YBOXBSPRSA-N |

SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

RYCNLEGPPI |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tanurmotide; Arg-tyr-cys-asn-leu-glu-gly-pro-pro-ile; Human lymphocyte antigen 6k-(101-111)-peptide.; |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tanurmotide belongs to a broader family of bioactive peptides and immunomodulators. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Similarity: Tanurmotide shares the "-motide" suffix with tecemotide and latromotide, indicating a shared immunomodulatory classification. However, their sequences differ significantly:

- Tecemotide derives from the MUC1 tumor-associated antigen .

- Latromotide is a somatostatin analog with distinct receptor-binding properties . In contrast, Shepherdin (non-"-motide") is a survivin-derived peptide optimized with cell-penetrating sequences (e.g., penetratin) for intracellular targeting .

Mechanistic Differences :

- Tanurmotide : Likely modulates HLA-mediated immune responses, though mechanistic details are sparse .

- Shepherdin : Disrupts survivin-Hsp90 complexes, inducing apoptosis in cancer cells at 150 µM .

- Glypromate : Exhibits neuroprotection via NMDA receptor agonism, contrasting with Tanurmotide's immune-focused role .

Therapeutic Applications: Tanurmotide’s applications are undefined but inferred from its class (e.g., vaccine adjuvants or autoimmune therapies). Tecemotide is clinically validated for cancer immunotherapy, while latromotide targets neuroendocrine tumors .

Methodological Considerations for Comparison

Structural similarity analysis, such as Tanimoto coefficient calculations using 2D fingerprints, is critical for comparing compounds like Tanurmotide and its analogs . However, feature selection and fingerprint-related biases (e.g., overlapping substructures) can skew similarity rankings, necessitating careful interpretation . For example, Tanurmotide’s HLA-targeting sequence may show low Tanimoto similarity to Shepherdin’s survivin fragment despite both being peptides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.